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Abstract
Cobalt(II) acetate tetrahydrate, Co(CH₃COO)₂·4H₂O, is a crystalline solid of significant

interest in catalysis, materials science, and as a precursor in the synthesis of novel

coordination complexes. A thorough understanding of its three-dimensional atomic

arrangement is fundamental to elucidating its chemical behavior and designing new

applications. This technical guide provides a comprehensive overview of the octahedral

coordination geometry of cobalt(II) acetate tetrahydrate, based on seminal crystallographic

studies. The document presents key structural parameters, a detailed experimental protocol for

its structural determination via single-crystal X-ray diffraction, and a visual representation of its

coordination sphere.

Introduction
The chemical and physical properties of coordination compounds are intrinsically linked to their

molecular structure. For cobalt(II) acetate tetrahydrate, the arrangement of ligands around

the central cobalt ion dictates its reactivity, spectral properties, and magnetic behavior. X-ray

crystallography has unequivocally established that in its tetrahydrate form, cobalt(II) acetate

adopts an octahedral coordination geometry.[1][2][3] The central cobalt(II) ion is coordinated by

four water molecules and two acetate ligands, resulting in a discrete molecular complex.[1] This

guide delves into the precise structural details of this arrangement, providing quantitative data

and methodological insights for professionals in the field.
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Crystal Structure and Coordination Geometry
The crystal structure of cobalt(II) acetate tetrahydrate has been determined with high

precision, revealing a monoclinic crystal system with the space group P2₁/c.[1] The structure

consists of discrete, centrosymmetric molecules of trans-[Co(CH₃COO)₂(H₂O)₄]. In this

complex, the cobalt(II) ion is at the center of a distorted octahedron. The equatorial positions

are occupied by the oxygen atoms of the four water molecules, while the axial positions are

occupied by one oxygen atom from each of the two acetate ligands.[1]

Quantitative Structural Data
The precise bond lengths and angles within the coordination sphere of the cobalt(II) ion are

critical for understanding the nature of the metal-ligand interactions. The following table

summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction

study by Kaduk and Partenheimer (1997).
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Parameter Atoms Involved Value Unit

Lattice Parameters a 4.80688(3) Å

b 11.92012(7) Å

c 8.45992(5) Å

β 94.3416(4) °

Crystal System - Monoclinic -

Space Group - P2₁/c -

Z - 2 -

Bond Lengths Co - O(acetate) 2.112(1) Å

Co - O(water 1) 2.075(1) Å

Co - O(water 2) 2.131(1) Å

C - O(coordinated) 1.267(2) Å

C - O(uncoordinated) 1.251(2) Å

C - C 1.503(2) Å

Bond Angles
O(acetate) - Co -

O(water 1)
89.1(1) °

O(acetate) - Co -

O(water 2)
90.9(1) °

O(water 1) - Co -

O(water 2)
90.0(1) °

Data sourced from the study by Kaduk and Partenheimer (1997).

Experimental Protocol: Single-Crystal X-ray
Diffraction
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The determination of the crystal structure of cobalt(II) acetate tetrahydrate is achieved

through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in

this process.

Crystal Growth and Selection
Crystal Growth: Single crystals of cobalt(II) acetate tetrahydrate suitable for X-ray

diffraction can be grown by slow evaporation of a saturated aqueous solution of the

compound.

Crystal Selection: A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm

in all directions is selected under a microscope. The crystal should be free of cracks and

other visible defects.

Data Collection
Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop

and a suitable oil to hold it in place.

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer

equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal

vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated

through a range of angles.

Structure Solution and Refinement
Data Processing: The collected diffraction images are processed to determine the unit cell

dimensions and the intensities of the reflections.

Structure Solution: The initial positions of the atoms in the crystal structure are determined

using direct methods or Patterson methods.

Structure Refinement: The atomic positions and other parameters (e.g., thermal

displacement parameters) are refined against the experimental data to obtain the final,

accurate crystal structure.
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Visualization of the Octahedral Structure
A visual representation of the coordination environment around the central cobalt(II) ion is

essential for a clear understanding of the structure. The following diagram, generated using the

DOT language, illustrates the octahedral geometry of the [Co(CH₃COO)₂(H₂O)₄] complex.
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Caption: Octahedral coordination of the Co(II) ion in cobalt(II) acetate tetrahydrate.

Conclusion
The octahedral structure of cobalt(II) acetate tetrahydrate is a well-characterized example of

a coordination complex with significant implications for its chemical applications. The precise

structural parameters, determined through single-crystal X-ray diffraction, provide a solid

foundation for understanding its reactivity and for the rational design of new materials and

catalysts. This guide has summarized the key structural features, provided a detailed
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experimental protocol for its determination, and offered a clear visualization of its coordination

geometry, serving as a valuable resource for researchers and professionals in the chemical

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b147987?utm_src=pdf-custom-synthesis
https://www.researchgate.net/profile/James-Kaduk/5
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3322417.htm
https://www.researchgate.net/publication/261376899_Parameterization_of_the_coupling_between_strain_and_order_parameter_for_LuFSeO3
https://www.benchchem.com/product/b147987#octahedral-structure-of-cobalt-ii-acetate-tetrahydrate
https://www.benchchem.com/product/b147987#octahedral-structure-of-cobalt-ii-acetate-tetrahydrate
https://www.benchchem.com/product/b147987#octahedral-structure-of-cobalt-ii-acetate-tetrahydrate
https://www.benchchem.com/product/b147987#octahedral-structure-of-cobalt-ii-acetate-tetrahydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147987?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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